3-((4-fluorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide
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Overview
Description
3-((4-fluorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide is an organic compound that features a sulfonyl group attached to a fluorophenyl ring and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-fluorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N,N-dimethylazetidine-1-sulfonamide under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-((4-fluorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield thiol derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-((4-fluorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The fluorophenyl ring may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 4-fluorobenzenesulfonamide
- N,N-dimethylazetidine-1-sulfonamide
- 4-fluorophenylsulfonyl chloride
Uniqueness
3-((4-fluorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide is unique due to the combination of the fluorophenyl and azetidine rings, which imparts distinct chemical and biological properties. The presence of the sulfonyl group enhances its reactivity and potential for forming strong interactions with biological targets .
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N,N-dimethylazetidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O4S2/c1-13(2)20(17,18)14-7-11(8-14)19(15,16)10-5-3-9(12)4-6-10/h3-6,11H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVFYXLAVDAODZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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